3-(Ethylamino)-2,1-benzisothiazole
Description
3-(Ethylamino)-2,1-benzisothiazole (CAS: N/A; molecular formula: C₉H₁₀N₂S) is a heterocyclic compound featuring a benzisothiazole core substituted with an ethylamino group at the 3-position. Its synthesis typically involves alkylation or coupling reactions with 3-amino-2,1-benzisothiazole derivatives . The ethylamino group enhances solubility in organic solvents and modulates electronic properties, making it valuable in materials science and drug discovery .
Properties
CAS No. |
703-83-3 |
|---|---|
Molecular Formula |
C9H10N2S |
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-ethyl-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-2-10-9-7-5-3-4-6-8(7)11-12-9/h3-6,10H,2H2,1H3 |
InChI Key |
HYMICPOXKZEDRM-UHFFFAOYSA-N |
SMILES |
CCNC1=C2C=CC=CC2=NS1 |
Canonical SMILES |
CCNC1=C2C=CC=CC2=NS1 |
Synonyms |
3-(ethylamino)-2,1-benzisothiazole etisazole |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Comparisons
Key analogs of 3-(Ethylamino)-2,1-benzisothiazole include:
Key Observations:
- Electronic Effects: The ethylamino group (-NHCH₂CH₃) acts as an electron donor, enhancing conjugation in azo dyes compared to nitro (-NO₂) groups, which are electron-withdrawing .
- Solubility: Ethylamino derivatives exhibit improved solubility in polar solvents relative to unsubstituted benzisothiazoles, facilitating industrial dyeing processes .
- Thermal Stability: Unlike 3-nitro analogs, ethylamino-substituted benzisothiazoles decompose at higher temperatures (>200°C), as seen in thermal studies of related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
